![molecular formula C9H14N2O2S B1521001 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide CAS No. 1036458-81-7](/img/structure/B1521001.png)
4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide
Overview
Description
4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide, also known as N-methyl-4-aminoethylbenzene-sulfonamide (MABS), is a synthetic organic compound belonging to the class of sulfonamides. MABS is widely used in chemical synthesis and as a reagent in laboratory experiments. It is also used in the medical field for its anti-inflammatory and anti-bacterial properties.
Scientific Research Applications
Organic Synthesis Intermediate
4-(1-Aminoethyl)-N-methylbenzene-1-sulfonamide: is utilized as an intermediate in organic synthesis. This compound is involved in the preparation of various organic molecules, serving as a building block that can be further modified to create a wide range of substances with potential pharmaceutical applications .
Chiral Resolution Agent
The compound can act as a chiral resolution agent. It can be used to separate enantiomers in a racemic mixture, which is crucial in the synthesis of enantiomerically pure pharmaceuticals. The ability to resolve chiral compounds is vital for the production of drugs that are safe and effective, as different enantiomers can have different biological activities .
Catalyst or Ligand in Catalysis
In catalysis, 4-(1-Aminoethyl)-N-methylbenzene-1-sulfonamide may function as a catalyst or a ligand. It can facilitate or speed up chemical reactions without being consumed in the process. Its role in catalysis can lead to more efficient industrial processes, reducing waste and improving yields .
Chemical Research and Development
This compound is significant in chemical R&D, where it’s used for developing new synthetic methodologies. Researchers can explore its reactivity and use it to discover new reactions or improve existing ones, contributing to the advancement of synthetic chemistry .
Pharmaceutical Research
In pharmaceutical research, 4-(1-Aminoethyl)-N-methylbenzene-1-sulfonamide could be a precursor in the synthesis of novel drug candidates. Its structural features might be key in the development of new therapeutic agents, especially in the field of central nervous system disorders where related structures are often explored .
Material Science
The compound’s properties may be explored in material science for the development of new materials with specific characteristics. For example, it could be used in the design of polymers or coatings with particular electrical or mechanical properties .
Safety and Hazards
The safety data sheet for the related compound “Benzenemethanol, 4-[(1R)-1-aminoethyl]-” suggests that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Mechanism of Action
Target of Action
The primary target of 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide, also known as Y-27632, is the Rho-associated protein kinase . This kinase plays a crucial role in various cellular processes, including cell migration, proliferation, and apoptosis .
Mode of Action
4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide acts as an inhibitor of the Rho-associated protein kinase . It inhibits calcium sensitization, which in turn affects smooth muscle relaxation .
Biochemical Pathways
The inhibition of the Rho-associated protein kinase by 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide affects the actin cytoskeleton, a crucial component of cellular structure and movement . This results in changes in cell morphology and impacts various cellular processes, including cell migration and division .
Pharmacokinetics
It is known that the compound is a small molecule, which suggests that it may have good bioavailability .
Result of Action
The inhibition of the Rho-associated protein kinase by 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide leads to changes in cell morphology and function. This can have various effects depending on the cell type and the physiological context .
Action Environment
The action of 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability and efficacy of the compound . Additionally, the presence of other molecules can influence the compound’s action, either by interacting with the compound itself or by affecting the Rho-associated protein kinase .
properties
IUPAC Name |
4-(1-aminoethyl)-N-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-7(10)8-3-5-9(6-4-8)14(12,13)11-2/h3-7,11H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVGMKKEMKWSFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)NC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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